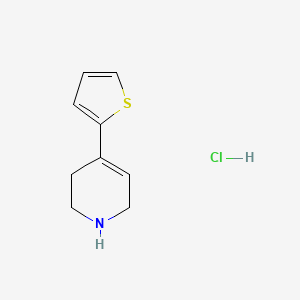

![molecular formula C16H13FN2OS2 B2838380 N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 923069-97-0](/img/structure/B2838380.png)

N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

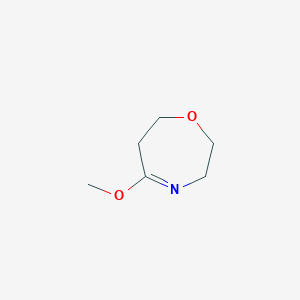

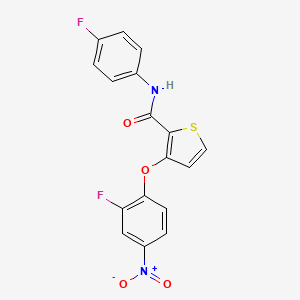

Benzo[d]thiazole is a heterocyclic compound that is part of many biologically active molecules . Fluorophenyl groups and thio linkages are also common in medicinal chemistry . The compound you’re asking about seems to be a combination of these functional groups, which could suggest potential biological activity.

Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings (from the benzo[d]thiazole and fluorophenyl groups) and a polar connection (from the thio linkage and the amide group) . This could result in interesting chemical properties, like the ability to participate in both hydrophobic and hydrophilic interactions.Chemical Reactions Analysis

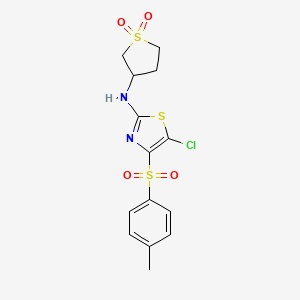

Again, while I don’t have specific information on this compound, similar compounds can undergo a variety of reactions. For example, the thio linkage might be susceptible to oxidation, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, it might have moderate solubility in water due to the polar amide group, but also some solubility in organic solvents due to the aromatic rings .Scientific Research Applications

Chemical Synthesis and Characterization

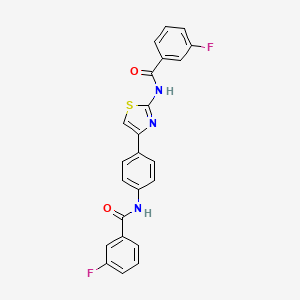

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative closely related to the requested compound, was synthesized through a reaction involving benzo[d]thiazol-2-amine and flurbiprofen. The product was extensively characterized using various spectroscopic techniques, demonstrating the compound's potential for further applications in medicinal chemistry and material science (Manolov, Ivanov, & Bojilov, 2021).

Biochemical Evaluation

In the realm of biochemical studies, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, indicating potential therapeutic applications. These compounds showed high-affinity inhibition of the enzyme, underscoring the significance of benzothiazole derivatives in developing treatments for conditions associated with the kynurenine pathway (Röver et al., 1997).

Material Science Applications

Benzothiazole derivatives were studied for their corrosion inhibiting effects on carbon steel in acidic solutions. The research demonstrated that these compounds provide superior stability and efficiency compared to other benzothiazole family inhibitors, suggesting their use in industrial applications to prevent metal corrosion (Hu et al., 2016).

Luminescent Properties for White Light Emission

Investigations into the luminescent properties of benzothiazole derivatives for applications in white light emission were conducted. Compounds like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide showed potential for use in developing white-light emitting devices, offering a novel approach to lighting technology (Lu et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-14-15(9-12)22-10-18-14/h1-6,9-10H,7-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFZOMPJVQXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)

![N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2838309.png)

![N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2838312.png)

![2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2838318.png)